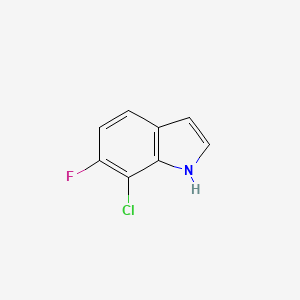

7-chloro-6-fluoro-1H-indole

Descripción general

Descripción

7-Chloro-6-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The addition of chlorine and fluorine atoms to the indole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoro-1H-indole can be achieved through various methods, including:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents.

Larock Indole Synthesis: This method uses palladium-catalyzed annulation of o-iodoanilines with alkynes.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. Catalysts and reaction conditions are fine-tuned to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-6-fluoro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Nucleophilic Substitution: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Major Products: The reactions yield various substituted indole derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

7-Chloro-6-fluoro-1H-indole has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 7-chloro-6-fluoro-1H-indole involves its interaction with various molecular targets:

Comparación Con Compuestos Similares

Actividad Biológica

7-Chloro-6-fluoro-1H-indole is a member of the indole family, characterized by the presence of chlorine and fluorine substituents. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₅ClFN

- Molecular Weight : Approximately 169.58 g/mol

- Structure : The compound features a bicyclic structure with a benzene and pyrrole ring fused together, influenced by the halogen substitutions at positions 6 and 7.

Synthesis

The synthesis of this compound typically involves:

- Leimgruber–Batcho Indole Synthesis : A well-established method for constructing indole rings.

- Industrial Methods : Large-scale synthesis may utilize automated reactors to enhance yield and purity through optimized reaction conditions.

Biological Activities

This compound has been studied for various biological activities:

Antiviral Activity

Research indicates that compounds within the indole family exhibit antiviral properties. The presence of halogen atoms may enhance their interaction with viral proteins, potentially inhibiting viral replication.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. The compound's mechanism involves:

- Interaction with Cell Signaling Pathways : It may modulate pathways related to cell survival and proliferation.

- Inhibition of Tumor Growth : In vitro studies demonstrated significant reductions in tumor cell viability.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its unique structure allows it to interact effectively with bacterial cell membranes.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival.

- Receptor Interaction : Its halogen substituents enhance binding affinity to various receptors, influencing downstream signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antiviral Activity Study | Showed significant inhibition of viral replication at low micromolar concentrations. |

| Anticancer Research | Induced apoptosis in various cancer cell lines; IC50 values ranged from 5 to 15 µM depending on the cell type. |

| Antimicrobial Testing | Exhibited MIC values as low as 0.08 µM against certain bacterial strains, indicating potent antimicrobial properties. |

Specific Case Studies

- Anticancer Mechanism Exploration

- Antimicrobial Efficacy

- Docking Studies

Propiedades

IUPAC Name |

7-chloro-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWMTPOETWQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.